2,3,3-Trimethylpent-4-en-1-ol
Overview
Description
2,3,3-Trimethylpent-4-en-1-ol: is an organic compound with the molecular formula C8H16O . It is a primary alcohol with a hydroxyl group attached to a carbon chain that includes a double bond and three methyl groups. This compound is of interest in various fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethylpent-4-en-1-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 2,3,3-trimethyl-1-butene. This reaction proceeds as follows:
Hydroboration: The addition of borane (BH3) to the double bond of 2,3,3-trimethyl-1-butene.
Oxidation: The resulting organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, typically sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation of the precursor compound.
Distillation: Purification of the product through distillation to achieve the desired purity and concentration.
Chemical Reactions Analysis
Types of Reactions: 2,3,3-Trimethylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone, using reagents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of alkyl halides.
Scientific Research Applications
2,3,3-Trimethylpent-4-en-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethylpent-4-en-1-ol involves its interaction with various molecular targets and pathways. As a primary alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. The compound’s reactivity is influenced by the presence of the hydroxyl group and the double bond, which can undergo various chemical transformations.
Comparison with Similar Compounds
2,2,4-Trimethylpentane: A similar compound with a different arrangement of methyl groups.
2,3,4-Trimethylpent-1-en-3-ol: Another isomer with a different position of the hydroxyl group.
2,2,3-Trimethylbutane: A structurally related compound with a different carbon chain length.
Uniqueness: 2,3,3-Trimethylpent-4-en-1-ol is unique due to its specific arrangement of methyl groups and the position of the hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,3,3-trimethylpent-4-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-5-8(3,4)7(2)6-9/h5,7,9H,1,6H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUSJFBNWDBSAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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